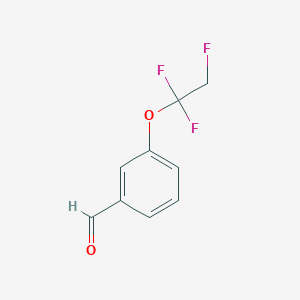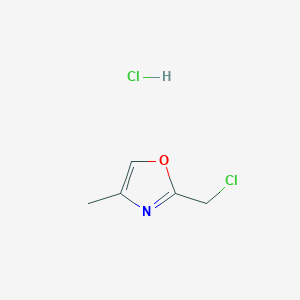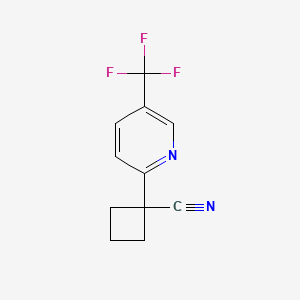
1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid is a synthetic compound belonging to the class of pyrrolidine carboxylic acids. It is characterized by the presence of an oxetane ring fused to a pyrrolidine ring, with a carboxylic acid group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the oxetane and pyrrolidine rings followed by their fusion. One common method is the aza-Michael addition, which is a powerful technique for constructing C–N bonds . This method involves the reaction of an appropriate oxetane precursor with a pyrrolidine derivative under specific conditions to yield the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The oxetane and pyrrolidine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring is known to participate in various biochemical interactions, potentially affecting enzyme activity and protein function . The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Oxetan-3-yl)piperazine hydrochloride: This compound also contains an oxetane ring but is fused to a piperazine ring instead of a pyrrolidine ring.
Proline derivatives: Compounds like l-proline and its fluorinated analogs share structural similarities with 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid.
Uniqueness: this compound is unique due to the combination of the oxetane and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c10-8(11)6-1-2-9(3-6)7-4-12-5-7/h6-7H,1-5H2,(H,10,11) |
InChI Key |
CXYASEZMCBWGJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13517332.png)
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B13517333.png)

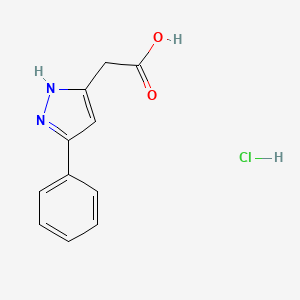
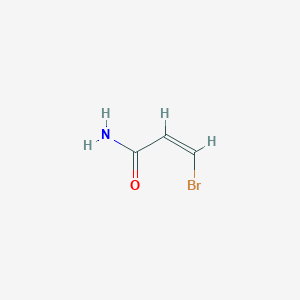
![Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis](/img/structure/B13517349.png)

![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
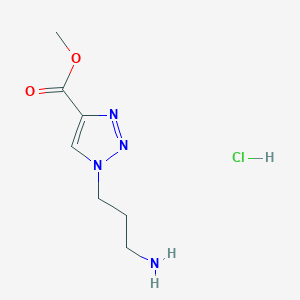
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)
